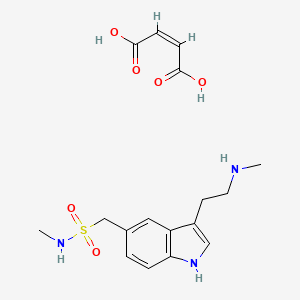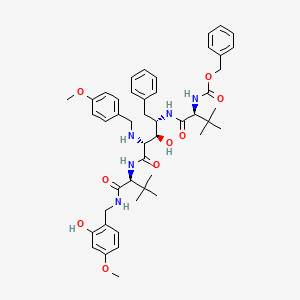
L-Valinamide, N4-(3-methyl-N-((phenylmethoxy)carbonyl)-L-valyl)-4-amino-2,4,5-trideoxy-2-(((4-methoxyphenyl)methyl)amino)-5-phenyl-L-lyxonoyl-N-((2-hydroxy-4-methoxyphenyl)methyl)-3-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Valinamide, N4-(3-methyl-N-((phenylmethoxy)carbonyl)-L-valyl)-4-amino-2,4,5-trideoxy-2-(((4-methoxyphenyl)methyl)amino)-5-phenyl-L-lyxonoyl-N-((2-hydroxy-4-methoxyphenyl)methyl)-3-methyl- is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its intricate structure, which includes multiple functional groups and chiral centers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Valinamide, N4-(3-methyl-N-((phenylmethoxy)carbonyl)-L-valyl)-4-amino-2,4,5-trideoxy-2-(((4-methoxyphenyl)methyl)amino)-5-phenyl-L-lyxonoyl-N-((2-hydroxy-4-methoxyphenyl)methyl)-3-methyl- typically involves multi-step organic synthesis. The process may include:
Protection and Deprotection Steps: Protecting groups are used to shield reactive functional groups during intermediate steps.
Coupling Reactions: Peptide coupling reagents such as EDCI or DCC may be used to form amide bonds.
Purification: Techniques like chromatography are employed to purify the final product.
Industrial Production Methods
Industrial production of such complex compounds often involves automated synthesizers and large-scale reactors to ensure high yield and purity. The process is optimized for scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl and methoxy groups.
Reduction: Reduction reactions can occur at the amide and carbonyl groups.
Substitution: Nucleophilic substitution reactions may take place at various positions on the molecule.
Common Reagents and Conditions
Oxidizing Agents: KMnO4, H2O2
Reducing Agents: LiAlH4, NaBH4
Solvents: DMF, DMSO, THF
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and reaction mechanisms.
Biology
In biological research, the compound may serve as a probe to study enzyme interactions and protein folding. Its multiple functional groups make it a versatile tool for biochemical assays.
Medicine
Potential medical applications include its use as a lead compound in drug discovery. Its structural complexity allows for the design of analogs with improved pharmacological properties.
Industry
In the industrial sector, the compound may be used in the synthesis of specialty chemicals and materials. Its unique properties can be leveraged to develop new products with specific functionalities.
Mechanism of Action
The mechanism of action of L-Valinamide, N4-(3-methyl-N-((phenylmethoxy)carbonyl)-L-valyl)-4-amino-2,4,5-trideoxy-2-(((4-methoxyphenyl)methyl)amino)-5-phenyl-L-lyxonoyl-N-((2-hydroxy-4-methoxyphenyl)methyl)-3-methyl- involves interactions with molecular targets such as enzymes and receptors. The compound’s multiple functional groups allow it to bind to active sites and modulate biological pathways.
Comparison with Similar Compounds
Similar Compounds
L-Valinamide Derivatives: Compounds with similar structures but different substituents.
Peptide Analogs: Molecules that mimic the structure and function of peptides.
Uniqueness
What sets this compound apart is its intricate structure, which includes multiple chiral centers and functional groups. This complexity allows for a wide range of chemical reactions and biological interactions, making it a valuable tool in scientific research.
Properties
CAS No. |
169305-68-4 |
|---|---|
Molecular Formula |
C47H61N5O9 |
Molecular Weight |
840.0 g/mol |
IUPAC Name |
benzyl N-[(2S)-1-[[(2S,3R,4R)-3-hydroxy-5-[[(2S)-1-[(2-hydroxy-4-methoxyphenyl)methylamino]-3,3-dimethyl-1-oxobutan-2-yl]amino]-4-[(4-methoxyphenyl)methylamino]-5-oxo-1-phenylpentan-2-yl]amino]-3,3-dimethyl-1-oxobutan-2-yl]carbamate |
InChI |
InChI=1S/C47H61N5O9/c1-46(2,3)40(43(56)49-28-33-21-24-35(60-8)26-37(33)53)51-42(55)38(48-27-31-19-22-34(59-7)23-20-31)39(54)36(25-30-15-11-9-12-16-30)50-44(57)41(47(4,5)6)52-45(58)61-29-32-17-13-10-14-18-32/h9-24,26,36,38-41,48,53-54H,25,27-29H2,1-8H3,(H,49,56)(H,50,57)(H,51,55)(H,52,58)/t36-,38+,39+,40+,41+/m0/s1 |
InChI Key |
PGMMKCARJZOKQO-CKUGIDDRSA-N |
Isomeric SMILES |
CC(C)(C)[C@@H](C(=O)NCC1=C(C=C(C=C1)OC)O)NC(=O)[C@@H]([C@@H]([C@H](CC2=CC=CC=C2)NC(=O)[C@H](C(C)(C)C)NC(=O)OCC3=CC=CC=C3)O)NCC4=CC=C(C=C4)OC |
Canonical SMILES |
CC(C)(C)C(C(=O)NCC1=C(C=C(C=C1)OC)O)NC(=O)C(C(C(CC2=CC=CC=C2)NC(=O)C(C(C)(C)C)NC(=O)OCC3=CC=CC=C3)O)NCC4=CC=C(C=C4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



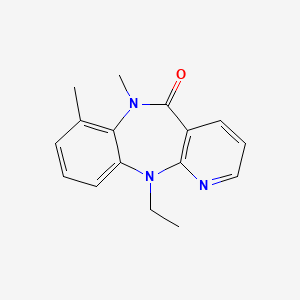
![[(4-Ethylphenyl)amino]carbonylphosphonic acid](/img/structure/B12784457.png)
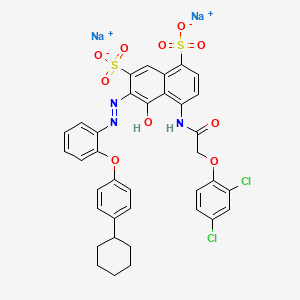
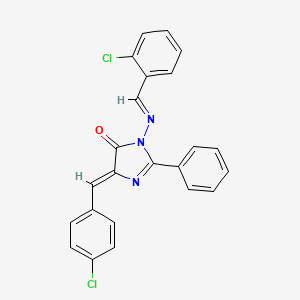
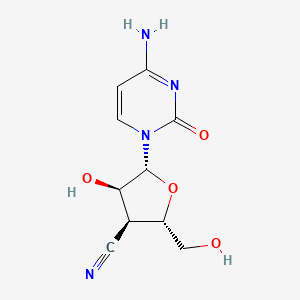
![(E)-4-bromo-N-[4-[3-chloro-4-(pyridin-2-ylmethoxy)anilino]-3-cyano-7-ethoxyquinolin-6-yl]but-2-enamide](/img/structure/B12784478.png)

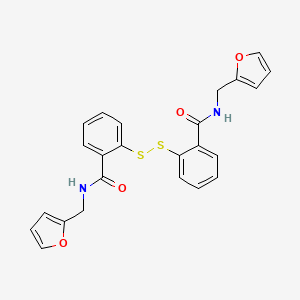
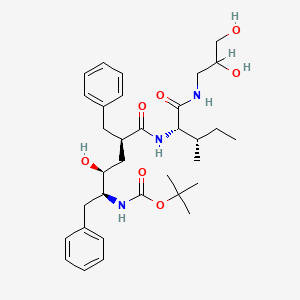
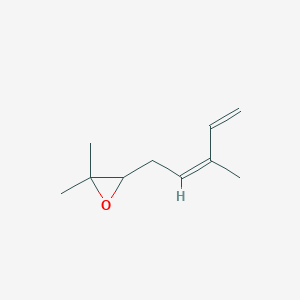
![2-[Bis(2-phosphonooxyethyl)amino]ethyl dihydrogen phosphate;2-(4,5-dihydroimidazol-1-yl)ethanamine](/img/structure/B12784501.png)
